molecular formula C17H20N4O5S B2827982 1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1174876-42-6

1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2827982
CAS No.: 1174876-42-6
M. Wt: 392.43
InChI Key: YFKGOWVZAVGFLA-UHFFFAOYSA-N
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Description

1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions involving piperazine and appropriate electrophiles.

    Attachment of the Sulfonyl Group: The sulfonyl group is often introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the pyrazole ring with the piperazine moiety and the sulfonyl group under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid: can be compared with other compounds containing pyrazole, piperazine, or sulfonyl groups.

    Examples: Compounds like 1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxamide and 1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-13-2-4-14(5-3-13)27(25,26)21-10-8-19(9-11-21)16(22)12-20-7-6-15(18-20)17(23)24/h2-7H,8-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKGOWVZAVGFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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